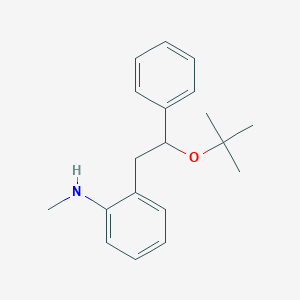![molecular formula C10H10N4O5 B12639416 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide CAS No. 918814-13-8](/img/structure/B12639416.png)
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features an amino group, a methyl group, and a nitrobenzoyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide typically involves the reaction of 2-cyano-N-(2-nitrophenyl) acetamide with specific reagents under controlled conditions. One common method includes the treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 2-amino-4-nitro-N-methylaniline and other substituted acetamides .
Scientific Research Applications
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-nitro-N-methylaniline: Similar structure but differs in the position of the nitro group.
2-Cyano-N-(2-nitrophenyl) acetamide: Precursor used in the synthesis of the target compound.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: Another compound with similar functional groups but different overall structure.
Uniqueness
2-Amino-N-methyl-2-{[(4-nitrobenzoyl)oxy]imino}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
918814-13-8 |
|---|---|
Molecular Formula |
C10H10N4O5 |
Molecular Weight |
266.21 g/mol |
IUPAC Name |
[[1-amino-2-(methylamino)-2-oxoethylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C10H10N4O5/c1-12-9(15)8(11)13-19-10(16)6-2-4-7(5-3-6)14(17)18/h2-5H,1H3,(H2,11,13)(H,12,15) |
InChI Key |
PTJBPSRXOADXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C(=NOC(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,5S,8R,9S,10S,13S,14S,17S)-2,10,13,17-tetramethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-thiirane]-17-ol](/img/structure/B12639335.png)

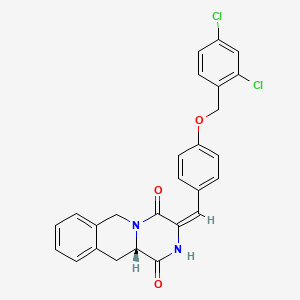

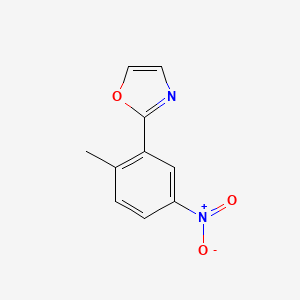
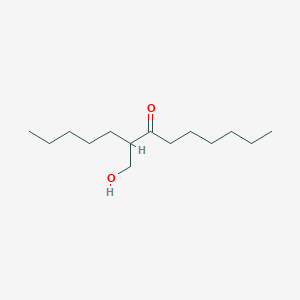
![(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B12639384.png)
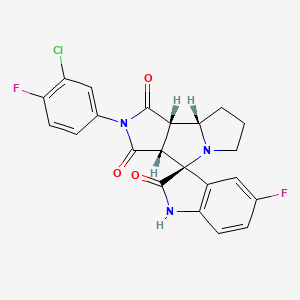
![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
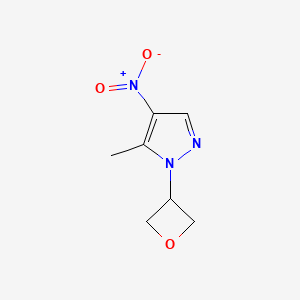
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
